4-氨基-L-苯丙氨酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

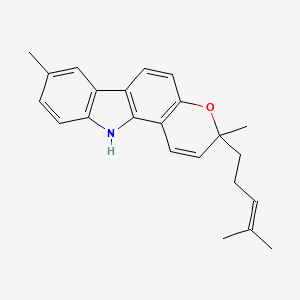

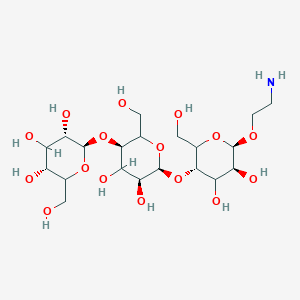

4-Amino-L-phenylalanine hydrate, also known as 4a-Phe, is an aromatic amino acid derivative that has been studied for its catalytic properties and potential applications in biological systems. It is closely related to phenylalanine, a standard amino acid, but with an additional amino group on the phenyl ring which imparts unique chemical properties .

Synthesis Analysis

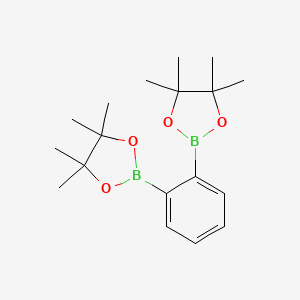

The synthesis of derivatives of phenylalanine, including 4a-Phe, often involves modifications to the phenyl ring or the amino acid backbone. For instance, the synthesis of p-(4-hydroxybenzoyl)phenylalanine, a photoreactive analog, involves the reaction of 4-(chloromethyl)benzoic anhydride with phenol, followed by further reactions to introduce the amino acid functionality . Another example is the synthesis of 4-(azidomethyl)-L-phenylalanine, which is achieved through a diazotransfer reaction using imidazolesulfonylazide starting from 4-(aminomethyl)-L-phenylalanine . These methods highlight the versatility of phenylalanine derivatives in chemical synthesis and their potential for further functionalization.

Molecular Structure Analysis

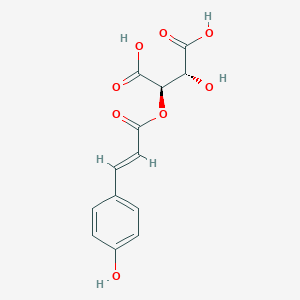

The molecular structure of 4a-Phe and its derivatives is characterized by the presence of an aromatic ring, which can be modified to introduce various functional groups. These modifications can significantly affect the molecule's reactivity and interaction with other biological molecules. For example, the introduction of a photoreactive group in p-(4-hydroxybenzoyl)phenylalanine allows for the study of peptide-protein interactions through photoaffinity labeling . The presence of the additional amino group in 4a-Phe itself is crucial for its catalytic activity in biological reactions .

Chemical Reactions Analysis

4a-Phe has been shown to catalyze the formation of hydrazones, a reaction that is useful in biomolecular labeling. It maintains approximately 70% of the catalytic efficacy of aniline, a commonly used catalyst, while being less detrimental to the native structure of proteins like tubulin . The ability to catalyze reactions at neutral pH and low temperatures makes 4a-Phe a valuable tool for biological applications where maintaining the integrity of the biological system is essential.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4a-Phe and related compounds are influenced by the presence of functional groups on the aromatic ring. These properties can affect solubility, reactivity, and the ability to interact with other molecules. For instance, the azide group in 4-(azidomethyl)-L-phenylalanine provides a strong vibrational signal for studying protein structure and dynamics due to its sensitivity to the local environment . The introduction of photoreactive and radioiodinatable groups in p-(4-hydroxybenzoyl)phenylalanine expands its utility in identifying peptide-protein interaction sites .

科学研究应用

1. 光谱学研究

研究表明,4-氨基-L-苯丙氨酸水合物在光谱学研究中发挥着重要作用。一项研究对射流冷却的 L-苯丙氨酸及其单水合物配合物进行了共振双光子电离研究,深入了解了超声速膨胀中氨基酸的分子结构和相互作用 (Lee 等,2002)。

2. 生化应用

4-氨基-L-苯丙氨酸水合物用于生化应用,特别是在非天然氨基酸 (UAA) 的研究和优化中。例如,一项研究提出了有效的振动报告 UAA:4-(叠氮甲基)-L-苯丙氨酸的合成优化,这对于探索蛋白质结构和动力学很有价值 (Shi、Brewer 和 Fenlon,2016)。

3. 天然气水合物研究

该化合物已针对其在天然气水合物研究中的应用进行了测试。一项研究系统地研究了衍生自氨基酸(如 L-苯丙氨酸)的天然气水合物抑制剂在甲烷水合物抑制中的应用 (Altamash 等,2017)。

4. 基因工程和代谢研究

4-氨基-L-苯丙氨酸水合物在基因工程和代谢研究中的应用备受关注。例如,一项研究旨在通过鉴定大肠杆菌中参与其生物合成的关键酶来提高 L-苯丙氨酸的产量 (Ding 等,2016)。

5. 生物技术和制药行业

该化合物在生物技术和药物研究中也很重要。一项研究报道了新型荧光 α-氨基酸的简便合成,该氨基酸发出绿蓝色光,在生物技术和制药行业具有潜在应用 (Gupta、Garreffi 和 Guo,2020)。

6. 超分子化学

该化合物在超分子化学中发挥着作用,一项研究证明了修饰的芳香族氨基酸在竞争性介质中的自组装行为 (Singh 等,2020)。

7. 蛋白质工程

4-氨基-L-苯丙氨酸水合物也用于蛋白质工程。一项研究合成了新的叠氮苯丙氨酸残基,以高空间分辨率探测蛋白质水化 (Tookmanian、Fenlon 和 Brewer,2015)。

作用机制

Target of Action

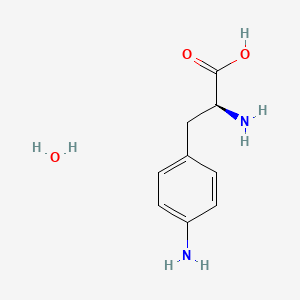

4-Amino-L-phenylalanine hydrate is a derivative of the essential amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in maintaining mental alertness, memory, mood, and appetite .

Mode of Action

The compound’s mode of action is primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

Phenylalanine is involved in several biochemical pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline . This process promotes mental alertness and memory, elevates mood, and suppresses appetite .

Result of Action

The molecular and cellular effects of 4-Amino-L-phenylalanine hydrate’s action are primarily related to its role in neurotransmitter synthesis. By serving as a precursor to norepinephrine and dopamine, it can influence brain function and mood . Additionally, phenylalanine helps with the production of the pigment melanin, which gives color to the skin, hair, and eyes .

安全和危害

未来方向

The production of 4-amino-L-phenylalanine (4APhe) from lignocellulosic biomass by recombinant Escherichia coli has potential applications in the synthesis of high-performance biopolyimide bioplastics . Future research may focus on optimizing the metabolic pathways for the utilization of lignocellulosic biomass to produce aromatic compounds through the shikimate pathway .

属性

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKPWQCBWORKIP-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-L-phenylalanine hydrate | |

CAS RN |

943-80-6 |

Source

|

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)

![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)